Lanthanum titanium oxide (La2Ti2O7)

High‑temperature piezoelectric sensors Ferroelectric non‑volatile memory Pyroelectric detectors

Lanthanum titanium oxide (La₂Ti₂O₇, CAS 12031-47-9) is a layered perovskite‑like compound (A₂B₂O₇ family) belonging to the monoclinic space group P2₁. It is one of the highest‑Curie‑temperature ferroelectrics known, retaining ferroelectricity to ≈ 1461°C , and simultaneously functions as an ultraviolet‑active photocatalyst for water splitting.

Molecular Formula La2O7Ti2
Molecular Weight 485.54 g/mol
CAS No. 12031-47-9
Cat. No. B079070
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLanthanum titanium oxide (La2Ti2O7)
CAS12031-47-9
Molecular FormulaLa2O7Ti2
Molecular Weight485.54 g/mol
Structural Identifiers
SMILES[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[Ti+4].[Ti+4].[La+3].[La+3]
InChIInChI=1S/2La.7O.2Ti/q2*+3;7*-2;2*+4
InChIKeyYKDNRMQXBWOXAM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Lanthanum Titanium Oxide (La₂Ti₂O₇) – High-Temperature Ferroelectric and Photocatalyst Procurement Guide


Lanthanum titanium oxide (La₂Ti₂O₇, CAS 12031-47-9) is a layered perovskite‑like compound (A₂B₂O₇ family) belonging to the monoclinic space group P2₁ [1]. It is one of the highest‑Curie‑temperature ferroelectrics known, retaining ferroelectricity to ≈ 1461°C [2], and simultaneously functions as an ultraviolet‑active photocatalyst for water splitting [3]. Its crystal structure consists of corner‑sharing TiO₆ octahedra slabs separated by La³⁺ ions, giving rise to strongly anisotropic dielectric, piezoelectric, and thermal transport properties.

Why La₂Ti₂O₇ Cannot Be Replaced by Common Titanate Ferroelectrics or Photocatalysts


Despite structural similarities with other A₂B₂O₇ layered perovskites and classic ABO₃ titanates, La₂Ti₂O₇ occupies a distinct performance window that is not replicated by its closest analogs. Substituting BaTiO₃ or SrTiO₃ sacrifices >1300°C of ferroelectric operating range [1], while replacing with Nd₂Ti₂O₇ introduces detrimental 4f‑electron trapping that poisons photocatalytic water‑splitting activity [2]. Similarly, Sm₂Ti₂O₇ and Gd₂Ti₂O₇ possess narrower band gaps and unfavourable conduction‑band edge positions, compromising their utility for UV‑driven hydrogen evolution [3]. The quantitative evidence below demonstrates why La₂Ti₂O₇ must be specifically sourced when the target application demands ultra‑high‑temperature ferro‑/piezoelectricity, low‑k dielectric behaviour, low lattice thermal conductivity, or trap‑free UV photocatalysis.

La₂Ti₂O₇ – Comparator‑Based Quantitative Differentiation Evidence


Curie Temperature: La₂Ti₂O₇ Outperforms Classic Ferroelectrics by >1300°C

The ferroelectric Curie temperature (Tc) of La₂Ti₂O₇ is 1461 ± 5 °C [1], approximately 1340 °C higher than that of BaTiO₃ (Tc ≈ 120 °C) and 970 °C higher than that of PbTiO₃ (Tc ≈ 490 °C). Within the A₂B₂O₇ layered perovskite family itself, La₂Ti₂O₇ retains a Tc that is 134 °C above Sr₂Nb₂O₇ (1327 °C) and is comparable to Nd₂Ti₂O₇ (1482 °C) [2]. This enables piezoelectric sensor operation, ferroelectric memory retention, and pyroelectric detection at temperatures where BaTiO₃ and PbTiO₃ become paraelectric and non‑functional.

High‑temperature piezoelectric sensors Ferroelectric non‑volatile memory Pyroelectric detectors

Band‑Gap and Flat‑Band Potential: La₂Ti₂O₇ Provides the Widest UV Window Among Lanthanide Titanates

In a direct photoelectrochemical comparison of Ln₂Ti₂O₇ (Ln = La, Sm, Gd) conducted under identical conditions, La₂Ti₂O₇ exhibited the widest band gap of 3.29 eV, compared to 2.79 eV for Sm₂Ti₂O₇ and 2.82 eV for Gd₂Ti₂O₇ [1]. Its flat‑band potential was measured at –0.04 V vs. NHE, which is more negative than that of Sm₂Ti₂O₇ (–0.02 V) and substantially more favourable for proton reduction than that of Gd₂Ti₂O₇ (+0.27 V). The wider band gap and suitably aligned conduction‑band edge enable La₂Ti₂O₇ to drive the hydrogen evolution half‑reaction under UV irradiation without the need for external bias, whereas the narrower‑gap analogs suffer from insufficient overpotential or parasitic visible‑light absorption that does not contribute to water splitting.

Photocatalytic water splitting UV photocatalysis Hydrogen evolution reaction (HER)

Intrinsic Dielectric Constant: La₂Ti₂O₇ Enables Low‑k Ferroelectric Integration

At room temperature (25 °C) and 1 MHz, La₂Ti₂O₇ ceramics exhibit an intrinsic dielectric constant (ε′) of ~41 [1] to ~57 [2], with a dielectric loss (tan δ) of ~10⁻² [1]. This is approximately 50‑ to 100‑fold lower than the dielectric constant of undoped BaTiO₃ ceramic, which typically falls in the 2000–6000 range at room temperature and 1 kHz–1 MHz [3]. The drastically reduced ε′ of La₂Ti₂O₇ is a direct consequence of its layered perovskite structure, which restricts ionic displacement along the stacking direction. This property makes La₂Ti₂O₇ uniquely suited for applications requiring low‑k ferroelectric functionality, such as high‑frequency multilayer capacitors and microwave dielectric resonators, where excessive dielectric constant would cause signal cross‑talk and RC‑delay penalties.

Low‑k dielectric High‑frequency capacitors Microwave dielectrics

Lattice Thermal Conductivity: La₂Ti₂O₇ Exhibits Glass‑Like κ for Thermoelectric Applications

Pure La₂Ti₂O₇ possesses an intrinsically low lattice thermal conductivity of ~1.3 W m⁻¹ K⁻¹ at 573 K [1], which is approximately an order of magnitude lower than that of SrTiO₃ (~12 W m⁻¹ K⁻¹ at room temperature) [2]. This low κ arises from effective phonon confinement within the naturally layered perovskite blocks, which scatters heat‑carrying acoustic phonons [3]. The combination of a high Seebeck coefficient (≥190 μV K⁻¹) and this glass‑like thermal conductivity positions La₂Ti₂O₇ as a promising n‑type thermoelectric oxide, whereas SrTiO₃ requires heavy doping and nanostructuring to approach comparable κ values.

Thermoelectric oxide Thermal barrier coating Phonon engineering

Photocatalytic Water‑Splitting Selectivity: La₂Ti₂O₇ Avoids Detrimental 4f‑Electron Trapping

In a comparative study of Ln₂Ti₂O₇ (Ln = La, Pr, Nd) photocatalytic water‑splitting activity, La₂Ti₂O₇ was found to be free of detrimental 4f‑electron trapping [1]. The empty La 4f level lies ~3.6 eV above the conduction‑band minimum and does not participate in charge recombination. In contrast, Nd₂Ti₂O₇ possesses an unoccupied Nd 4f level located inside the band gap, which acts as a deep electron trap and severely reduces photocatalytic H₂ evolution rates. This fundamental electronic‑structure difference means that La₂Ti₂O₇ can sustain a higher density of photogenerated electrons at the conduction‑band edge for proton reduction, directly translating to superior water‑splitting activity under UV illumination.

Photocatalytic water splitting Hydrogen evolution Electron trapping

La₂Ti₂O₇ – Evidence‑Driven Application Scenarios for Procurement Decision‑Making


Ultra‑High‑Temperature Piezoelectric Sensors and Actuators (Aerospace, Oil‑and‑Gas, Nuclear)

With a Curie temperature of 1461 °C – >1300 °C above that of BaTiO₃ – La₂Ti₂O₇ is the only ferroelectric ceramic that can operate as a piezoelectric sensor, actuator, or energy harvester in environments exceeding 1000 °C without thermal depoling. This is directly supported by the Curie‑temperature comparison evidence in Section 3 (Evidence Item 1). Procurement should specify phase‑pure monoclinic La₂Ti₂O₇ powder or ceramic with >97% theoretical density to ensure the linear resistivity‑temperature relationship (10¹³ → 10⁵ Ω cm from 100–900 °C) required for sensing applications [1].

UV‑Driven Photocatalytic Water Splitting for Green Hydrogen Production

La₂Ti₂O₇’s wide band gap (3.29 eV) and suitably negative flat‑band potential (–0.04 V vs. NHE) enable bias‑free hydrogen evolution under UV irradiation, outperforming Sm₂Ti₂O₇ and Gd₂Ti₂O₇ in thermodynamic driving force (Section 3, Evidence Item 2). Crucially, La₂Ti₂O₇ avoids the electron‑trapping 4f states that cripple Nd₂Ti₂O₇ (Evidence Item 5). When procuring for photocatalytic reactor design, La₂Ti₂O₇ should be sourced as a high‑surface‑area powder (e.g., via sol–gel or flux synthesis) to maximise active sites for water‑splitting half‑reactions.

Low‑k Ferroelectric Dielectrics for High‑Frequency Multilayer Capacitors and Microwave Devices

For 5G/6G telecommunications components and microwave integrated circuits, the intrinsically low dielectric constant of La₂Ti₂O₇ (ε′ = 41–57 at 1 MHz) provides a 50‑ to 100‑fold reduction compared to BaTiO₃, dramatically lowering signal cross‑talk and RC delay while preserving ferroelectric tunability (Section 3, Evidence Item 3). Industrial procurement should request La₂Ti₂O₇ ceramic substrates or thin films with controlled stoichiometry and low dielectric loss (tan δ < 10⁻²) for reliable high‑frequency performance.

Oxide Thermoelectrics and Thermal Barrier Coatings for High‑Temperature Heat Recovery

The glass‑like lattice thermal conductivity of La₂Ti₂O₇ (~1.3 W m⁻¹ K⁻¹ at 573 K), which is nearly an order of magnitude lower than that of SrTiO₃, combined with a high Seebeck coefficient (≥190 μV K⁻¹), makes it a compelling n‑type thermoelectric oxide (Section 3, Evidence Item 4). For thermoelectric module or thermal barrier coating applications, sourcing phase‑pure La₂Ti₂O₇ powder with controlled particle size distribution is essential to achieve the low thermal conductivity and high electrical resistivity required for efficient heat‑to‑electricity conversion.

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